N-Methyl-4-(Piperidin-4-Yl)Benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-4-(Piperidin-4-Yl)Benzamide is a chemical compound with a molecular formula of C13H18N2O It is characterized by the presence of a piperidine ring attached to a benzamide structure, with a methyl group on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-4-(Piperidin-4-Yl)Benzamide typically involves the reaction of 4-piperidone with methylamine, followed by the introduction of a benzoyl chloride. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process can be summarized as follows:
Step 1: React 4-piperidone with methylamine in the presence of a solvent.
Step 2: Introduce benzoyl chloride to the reaction mixture.
Step 3: Use a base to neutralize the reaction and obtain the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-Methyl-4-(Piperidin-4-Yl)Benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or piperidines.
Scientific Research Applications
N-Methyl-4-(Piperidin-4-Yl)Benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-4-(Piperidin-4-Yl)Benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
N-Methyl-4-(Piperidin-4-Yl)Benzamide can be compared with other similar compounds, such as:
N-(Piperidin-4-Yl)Benzamide: Lacks the methyl group on the nitrogen atom, which may affect its binding affinity and biological activity.
4-Methyl-N-(Piperidin-4-Yl)Benzamide: Contains a methyl group on the benzene ring, which may influence its chemical reactivity and pharmacological properties.
These comparisons highlight the unique structural features and potential advantages of this compound in various applications.
Biological Activity
N-Methyl-4-(Piperidin-4-Yl)Benzamide (NMPB) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article delves into the synthesis, biological mechanisms, and various studies highlighting the compound's efficacy.
Synthesis of this compound
The synthesis of NMPB typically involves a multi-step process:
- Reaction of 4-Piperidone with Methylamine : This step forms the piperidine ring.
- Introduction of Benzoyl Chloride : This adds the benzamide moiety to the structure.
- Neutralization : A base, such as triethylamine, is used to neutralize the reaction mixture, yielding the final product.
The typical solvents used include dichloromethane, which facilitates the reaction conditions necessary for high yield and purity.
NMPB exhibits its biological activity primarily through interaction with specific molecular targets, including enzymes and receptors involved in cell proliferation and survival pathways. Notably, it has been observed to inhibit certain enzymes that play crucial roles in cancer cell growth, leading to potential anti-cancer effects. For example, studies indicate that NMPB can induce cell cycle arrest in HepG2 liver cancer cells by modulating the expression of cell cycle regulators such as cyclin B1 and p53 .
Biological Activity and Case Studies
Antitumor Activity :
A significant study evaluated various N-(piperidine-4-yl)benzamide derivatives for their antitumor properties. Among these derivatives, NMPB demonstrated potent activity against HepG2 cells with an IC50 value of 0.25 μM. The mechanism was linked to the induction of cell cycle arrest via a p53/p21-dependent pathway, highlighting its potential as a therapeutic agent in hepatocarcinoma .
Table 1: Summary of Biological Activities of this compound Derivatives
Compound | Biological Activity | IC50 Value (μM) | Mechanism of Action |
---|---|---|---|
NMPB | Antitumor | 0.25 | Induction of p53/p21-dependent arrest |
Compound 47 | Antitumor | 0.25 | Inhibition of cyclin B1 and p-Rb |
Other Derivatives | Varies | Varies | Various pathways affecting cell growth |
Pharmacological Properties
NMPB has been explored for various pharmacological properties beyond antitumor activity:
- Anti-inflammatory Effects : Initial studies suggest that derivatives may exhibit anti-inflammatory properties, potentially useful in treating conditions like arthritis.
- Enzyme Inhibition : The compound has shown promise as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases .
Comparative Analysis with Similar Compounds
Comparative studies have been conducted to evaluate NMPB against other similar compounds:
- N-(Piperidin-4-Yl)Benzamide : Lacks the methyl group on nitrogen, which may affect its binding affinity and overall biological activity.
- 4-Methyl-N-(Piperidin-4-Yl)Benzamide : Contains a methyl group on the benzene ring that may influence its pharmacological properties differently compared to NMPB.
These comparisons underscore the unique structural features that could enhance or diminish biological efficacy depending on minor modifications.
Properties
IUPAC Name |
N-methyl-4-piperidin-4-ylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-14-13(16)12-4-2-10(3-5-12)11-6-8-15-9-7-11/h2-5,11,15H,6-9H2,1H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCWPUNPTDQWBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)C2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654115 |
Source
|
Record name | N-Methyl-4-(piperidin-4-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161610-09-9 |
Source
|
Record name | N-Methyl-4-(piperidin-4-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.